molecular formula C11H11BrO B8234948 (1-Bromocyclobutyl)(phenyl)methanone CAS No. 51175-78-1

(1-Bromocyclobutyl)(phenyl)methanone

Cat. No.: B8234948
CAS No.: 51175-78-1
M. Wt: 239.11 g/mol
InChI Key: QRQXQUHNYPUQQT-UHFFFAOYSA-N
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Description

(1-Bromocyclobutyl)(phenyl)methanone is an organic compound with the molecular formula C11H11BrO It is characterized by a bromine atom attached to a cyclobutyl ring, which is further connected to a phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)(phenyl)methanone typically involves the bromination of cyclobutyl phenyl methanone. One common method includes the reaction of cyclobutyl phenyl methanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Bromocyclobutyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Bromocyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Cyclobutyl phenyl methanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1-Chlorocyclobutyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    (1-Fluorocyclobutyl)(phenyl)methanone:

Uniqueness: (1-Bromocyclobutyl)(phenyl)methanone is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(1-bromocyclobutyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-11(7-4-8-11)10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQXQUHNYPUQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299466
Record name (1-bromocyclobutyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-78-1
Record name NSC130983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-bromocyclobutyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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